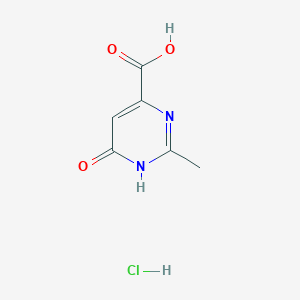

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

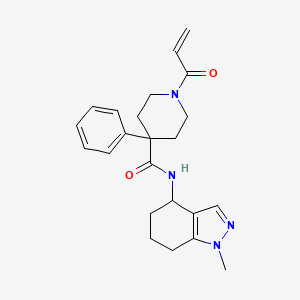

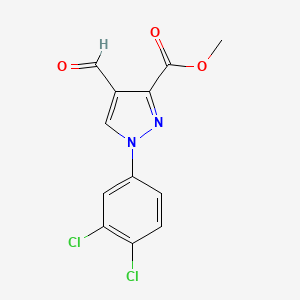

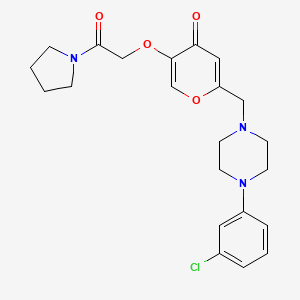

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O3 and its molecular weight is 190.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride, as a derivative of Biginelli compounds, plays a crucial role in the synthesis of various heterocyclic compounds. Research has explored its reactions, including methylation, acylation, and condensation, to produce pyrimidothiazines, thiazolopyrimidines, and indenopyrimidines. These synthetic pathways offer routes to 4,6-disubstituted-pyrimidine-5-carbonitriles, highlighting the compound's versatility in organic synthesis (Kappe & Roschger, 1989).

Antimicrobial Activity

A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids derived from this compound has been synthesized and evaluated for antimicrobial properties. These compounds exhibit significant to moderate antibacterial activity and promising antifungal activity, showcasing the potential therapeutic applications of these derivatives in combating microbial infections (Shastri & Post, 2019).

Oxidation Studies

Investigations into the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have revealed that the 6-methyl group can be oxidized to various functional groups depending on the degree of substitution and the nature of the substituents. This study provides insights into the reactivity and stability of the pyrimidine ring under oxidative conditions, which is essential for further functionalization and application of these compounds (Khanina & Dubur, 1982).

Biological Evaluation

The synthesis and biological evaluation of new pyrimidine derivatives from 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine have led to compounds with cytotoxic and antimicrobial activities. These findings highlight the potential of this compound derivatives in developing new therapeutic agents with diverse biological effects (Fathalla et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride is xanthine oxidase . Xanthine oxidase is a rate-limiting enzyme critical for the synthesis of uric acid .

Mode of Action

This compound acts as an inhibitor of xanthine oxidase . The presence of an electron-withdrawing substituent, such as a cyano, results in an increase of inhibition efficiency .

Biochemical Pathways

By inhibiting xanthine oxidase, this compound affects the purine degradation pathway, which leads to the production of uric acid . This inhibition can reduce the production of uric acid, thereby potentially alleviating conditions such as hyperuricemia and gout .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of uric acid production. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine and xanthine to uric acid . This can help to lower uric acid levels in the body, which is beneficial in conditions such as gout and hyperuricemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help to maintain the stability and efficacy of the compound.

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.ClH/c1-3-7-4(6(10)11)2-5(9)8-3;/h2H,1H3,(H,10,11)(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWWQSMKDHOSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)